2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole
Description
2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole is an indole derivative featuring a propargylsulfanyl (-S-CH₂-C≡CH) substituent at the 2-position of the indole core. The compound’s molecular formula is C₁₁H₉NS, with a calculated molecular weight of 189.28 g/mol.
Properties
CAS No. |
73424-93-8 |
|---|---|
Molecular Formula |
C11H9NS |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanyl-1H-indole |
InChI |
InChI=1S/C11H9NS/c1-2-7-13-11-8-9-5-3-4-6-10(9)12-11/h1,3-6,8,12H,7H2 |
InChI Key |
SOVTXNVCJUBLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Type and Position
Sulfanyl vs. Sulfonyl Derivatives
2-[(4-Methylphenyl)sulfonyl]-1H-indole (CAS 148317-63-9):
- Substituent: A sulfonyl group (-SO₂-) attached to a 4-methylphenyl ring at the 2-position.
- Molecular Weight: 271.334 g/mol.
- Applications: Used in radical substitution reactions for synthesizing fused indole systems .
- Key Difference : The sulfonyl group is electron-withdrawing, enhancing stability and altering receptor binding compared to sulfanyl derivatives.
- 2-(4-(Methylsulfonyl)phenyl)-1H-indole Derivatives: Substituent: A methylsulfonylphenyl group at the 2-position. Key Difference: Sulfonyl groups enhance polarity and receptor affinity compared to sulfanyl groups.
Propargyl vs. N-Alkylated Indoles
- 1-(Prop-2-yn-1-yl)-1H-indole :
- Substituent: A propargyl group (-CH₂-C≡CH) attached to the N1-position of indole.
- Molecular Weight: 155.18 g/mol (calculated).
- Synthesis: Prepared via N-alkylation of indole with 3-bromopropyne using NaH/DMSO .
- Key Difference : N-substitution alters electronic distribution and steric accessibility compared to 2-position substitution.
Key Observations :
Electronic Effects : Sulfanyl groups (-S-) are nucleophilic and less polar than sulfonyl (-SO₂-) groups, impacting solubility and reactivity.
Biological Relevance : Sulfonyl derivatives show validated pharmacological activity (e.g., COX-2 inhibition), while sulfanyl derivatives remain underexplored .
Synthetic Flexibility: Propargyl groups enable further functionalization (e.g., Huisgen cycloaddition), offering pathways to novel derivatives .
Structural and Crystallographic Insights
- Crystallography Tools: Programs like SHELXL (for refinement) and Mercury (for visualization) are critical for analyzing indole derivatives. For example, the crystal structure of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid (a non-indole sulfanyl compound) was resolved using similar methodologies .
- Packing Patterns : Indole derivatives with bulky substituents (e.g., pentafluorosulfanyl) exhibit distinct intermolecular interactions, influencing stability and crystallinity .
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